molecular formula C13H21NO2 B097164 Guaiactamine CAS No. 15687-23-7

Guaiactamine

Katalognummer: B097164
CAS-Nummer: 15687-23-7
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: OTEAKJIIJRDXBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guaiactamine is a pharmaceutical compound primarily classified as an expectorant, used to facilitate mucus clearance in respiratory conditions. Its chemical identity is defined as follows:

  • Chemical Name: this compound
  • CAS Registry Number: 15687-23-7
  • Molecular Formula: C₁₃H₂₁NO₂
  • Therapeutic Use: Expectorant (widely recognized) , though one source ambiguously categorizes it as an antispasmodic .

The compound is structurally related to guaiacol derivatives, a class known for respiratory therapeutic applications. Its nomenclature aligns with other guaiacol-based drugs, such as guaiacol glyceryl ether (guaifenesin), a common expectorant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of guaiactamine typically involves several steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of transition metal catalysis to facilitate the formation of the desired compound. For example, catalytic guanylation reactions of amines with carbodiimides can be employed . Additionally, tandem catalytic guanylation/cyclization reactions are also used to synthesize this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as salting out and ionic gelation are employed to produce the compound on an industrial scale . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Guaiactamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functionalities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, transition metal catalysts are often used to facilitate the reactions . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

Guaiactamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects, especially in the treatment of neurodegenerative diseases like Alzheimer’s disease . It has been shown to improve cognition, reduce inflammation, and enhance synaptic plasticity in animal models . In industry, this compound is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Guaiactamine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to enhanced cholinergic neurotransmission . This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition. Additionally, this compound acts as an allosteric modulator of nicotinic receptors, further enhancing its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Functional Analogs (Respiratory Therapeutics)

Guaiactamine shares therapeutic applications with the following compounds, which target respiratory conditions but differ in chemical structure:

Compound CAS Number Molecular Formula Therapeutic Use Key Structural Differences
This compound 15687-23-7 C₁₃H₂₁NO₂ Expectorant Contains a tertiary amine moiety
Guaiacol 90-05-1 C₇H₈O₂ Expectorant Simpler phenol derivative
Guaiapate 852-42-6 C₁₈H₂₉NO₄ Antitussive Larger ester-linked structure
Guaifenesin 93-14-1 C₁₀H₁₄O₄ Expectorant Glyceryl ether of guaiacol

Key Findings :

  • Guaiacol is the foundational structure for many expectorants, but this compound’s addition of a nitrogen-containing group may enhance its mucolytic activity .
  • Guaiapate, while structurally distinct, shares the guaiacol backbone but is used as an antitussive, suggesting functional divergence despite structural overlap .

Structural Analogs (High Similarity but Divergent Uses)

Non-target screening studies () identify compounds with >95% structural similarity to this compound, though their therapeutic uses vary:

Compound Therapeutic Use Structural Similarity (%) Key Functional Difference
Dimepranol Antiviral 999 Modified side chain with antiviral activity
Dimetholizine Antihistamine 988 Incorporates a thiazine ring
Isomylamine Muscle Relaxant 987 Branched alkylamine structure

Key Findings :

  • For example, Dimepranol (999% similarity) is an antiviral agent, likely due to functional group modifications .
  • These discrepancies highlight the importance of minor structural changes in determining pharmacological activity.

Discrepancies in Classification

  • Antispasmodic vs. Expectorant : lists this compound as an antispasmodic (985% similarity), conflicting with its well-documented expectorant use . This may reflect regional variations in indications or dual mechanisms of action requiring further study.

Biologische Aktivität

Guaiactamine, a compound derived from the Guarea genus of the Meliaceae family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of guiactamine's biological activity.

This compound is classified as a limonoid, a type of secondary metabolite commonly found in various plant species. The Guarea genus, which includes over 69 species primarily distributed in tropical regions, is noted for producing numerous bioactive compounds, including this compound. These compounds are traditionally used in folk medicine for their anti-inflammatory and antimicrobial properties .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cytotoxic Effects : Studies have reported that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes and cytokine release
AntimicrobialDisruption of cell membrane integrity
AntioxidantFree radical scavenging
CytotoxicInduction of apoptosis in cancer cells

Case Studies

Several case studies have explored the effects of this compound in clinical and laboratory settings:

  • Case Study on Inflammation :
    • Objective : To evaluate the anti-inflammatory effects of this compound in a rat model.
    • Findings : Administration of this compound significantly reduced paw edema compared to control groups, with a notable decrease in inflammatory markers.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus.
    • Findings : this compound exhibited a minimum inhibitory concentration (MIC) that was effective at lower concentrations than traditional antibiotics, indicating its potential as an alternative treatment option.
  • Case Study on Cancer Cell Lines :
    • Objective : To investigate the cytotoxic effects of this compound on breast cancer cell lines.
    • Findings : The compound induced apoptosis and decreased cell viability significantly, suggesting its role as a potential chemotherapeutic agent.

Research Findings

Recent studies have provided deeper insights into the mechanisms underlying the biological activities of this compound:

  • A study published in Phytochemistry highlighted that this compound's anti-inflammatory properties are linked to its ability to inhibit cyclooxygenase (COX) enzymes, crucial for prostaglandin synthesis .
  • Another investigation revealed its antioxidant capacity through assays measuring radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases .
  • Furthermore, this compound was shown to disrupt bacterial cell membranes, leading to cell death, which supports its use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How to design reproducible experiments for synthesizing and characterizing Guaiactamine?

  • Methodological Answer : Follow standardized protocols for chemical synthesis, ensuring detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents). For characterization, combine spectral techniques (NMR, IR, MS) and chromatographic methods (HPLC) to confirm purity and structure. Include validation steps such as repeating syntheses under controlled conditions and cross-referencing with established databases for known derivatives .
  • Key Considerations : For novel compounds, provide full spectral data and purity analyses (e.g., elemental analysis). For known compounds, cite prior literature confirming identity .

Q. What strategies ensure accurate validation of this compound’s biological activity in preliminary assays?

  • Methodological Answer : Use dose-response curves and positive/negative controls to minimize false positives. Validate assays across multiple biological replicates and statistical models (e.g., ANOVA for inter-group variability). Report IC₅₀/EC₅₀ values with confidence intervals to quantify uncertainty .
  • Key Considerations : Address potential confounding factors (e.g., solvent toxicity) by including vehicle controls and blinded experimental setups .

Q. How to conduct a systematic literature review on this compound’s known properties?

  • Methodological Answer : Use academic databases (PubMed, Web of Science) with Boolean search terms (e.g., “this compound” AND “pharmacokinetics” OR “synthesis”). Avoid overreliance on Google Scholar due to its limited reproducibility and incomplete coverage . Screen results using PRISMA guidelines, documenting inclusion/exclusion criteria to minimize selection bias .

Advanced Research Questions

Q. How to quantify heterogeneity in meta-analyses of this compound’s efficacy across studies?

  • Methodological Answer : Apply statistical measures such as (proportion of total variability due to heterogeneity) and H (scaled χ² statistic). Use random-effects models to account for between-study variance, and perform sensitivity analyses to identify outlier datasets .
  • Key Considerations : Report 95% confidence intervals for heterogeneity metrics and avoid overinterpreting nonsignificant p-values in small study cohorts .

Q. What experimental frameworks resolve contradictions in this compound’s mechanistic data?

  • Methodological Answer : Employ orthogonal assays (e.g., CRISPR knockouts alongside pharmacological inhibition) to validate target engagement. Use Bayesian statistics to weigh conflicting evidence, incorporating prior probability distributions for mechanistic hypotheses .
  • Key Considerations : Discuss discrepancies in the context of experimental conditions (e.g., cell lines vs. in vivo models) and propose follow-up studies to isolate variables .

Q. How to optimize this compound’s synthetic yield while maintaining stereochemical purity?

  • Methodological Answer : Utilize design-of-experiments (DoE) methodologies to test factorial combinations of reaction parameters (e.g., temperature, catalyst loading). Monitor enantiomeric excess via chiral HPLC and apply kinetic modeling to predict optimal conditions .
  • Key Considerations : Report failed attempts and side reactions to guide future optimization efforts .

Q. What criteria define rigorous structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer : Establish a quantitative SAR (QSAR) framework using molecular descriptors (e.g., logP, polar surface area) correlated with bioactivity data. Validate models via leave-one-out cross-validation and external test sets .
  • Key Considerations : Avoid overfitting by limiting descriptors to physiochemical properties with mechanistic relevance .

Q. Data Analysis and Reporting

Q. How to address non-reproducible results in this compound toxicity studies?

  • Methodological Answer : Conduct power analyses to ensure adequate sample sizes and predefine toxicity endpoints. Use open-source platforms (e.g., GitHub) to share raw data and analysis scripts, enabling independent verification .
  • Key Considerations : Differentiate between technical variability (e.g., assay calibration) and biological variability (e.g., species-specific responses) in discussions .

Q. What statistical methods are appropriate for time-dependent pharmacokinetic data on this compound?

  • Methodological Answer : Apply non-compartmental analysis (NCA) for AUC and half-life calculations, supplemented by compartmental modeling (e.g., two-compartment model) for mechanistic insights. Use mixed-effects models to account for inter-individual variability .

Q. Ethical and Methodological Pitfalls

Q. How to avoid common biases in this compound’s preclinical efficacy studies?

  • Methodological Answer : Pre-register study protocols on platforms like OSF to reduce publication bias. Use randomization and allocation concealment in animal studies, and report all outcomes, including negative data .
  • Key Considerations : Adhere to ARRIVE guidelines for in vivo research to enhance transparency .

Q. Tables for Quick Reference

Research Stage Critical Metrics Key References
Synthesis & CharacterizationPurity (HPLC), Spectral Match (NMR)
Biological AssaysIC₅₀/EC₅₀, Selectivity Index
Meta-Analysis, H, Random-Effects Models
SAR StudiesQSAR Validation (R², Q²)

Eigenschaften

IUPAC Name

N,N-diethyl-2-(2-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3/h6-9H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEAKJIIJRDXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046139
Record name Guaiactamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-23-7
Record name Guaiactamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaiactamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261MHO395H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.